5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Medicinal chemistry Building block procurement Lead optimization

5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (CAS 2054953-87-4) is a heterocyclic building block of molecular formula C₈H₁₀N₆O₂S and molecular weight 254.27 g/mol, bearing a 1,3,4-thiadiazol-2-amine core connected via an ethyl linker to a 3-methyl-4-nitro-1H-pyrazole moiety. The compound falls within the generic scope of patent WO2010118852A1, which claims (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine compounds as direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Molecular Formula C8H10N6O2S
Molecular Weight 254.27 g/mol
Cat. No. B10909062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Molecular FormulaC8H10N6O2S
Molecular Weight254.27 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C(S2)N
InChIInChI=1S/C8H10N6O2S/c1-4-6(14(15)16)3-13(12-4)5(2)7-10-11-8(9)17-7/h3,5H,1-2H3,(H2,9,11)
InChIKeyDNTAKEHYHSXDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (CAS 2054953-87-4): Structural and Physicochemical Procurement Baseline


5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (CAS 2054953-87-4) is a heterocyclic building block of molecular formula C₈H₁₀N₆O₂S and molecular weight 254.27 g/mol, bearing a 1,3,4-thiadiazol-2-amine core connected via an ethyl linker to a 3-methyl-4-nitro-1H-pyrazole moiety . The compound falls within the generic scope of patent WO2010118852A1, which claims (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine compounds as direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) . Its calculated physicochemical properties include a topological polar surface area (TPSA) of 144 Ų, XLogP3 of 0.6, seven hydrogen bond acceptors, and one hydrogen bond donor .

Why Generic Substitution of 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine Is Not Supported by Evidence


In the absence of published head-to-head comparative biological data, substitution of 5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine with a close structural analog cannot be considered functionally equivalent. The compound bears three critical structural features whose combined SAR impact is unknown relative to analogs: (a) the 3-methyl substituent on the pyrazole ring, (b) the 4-nitro group, and (c) the ethyl linker between the pyrazole and thiadiazole rings. The closest commercially available analog, 5-(1-isopropyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946823-62-6), shares the same molecular formula (C₈H₁₀N₆O₂S) but differs in linker topology (direct attachment at the pyrazole 5-position with an isopropyl N-substituent versus this compound's ethyl linker at the pyrazole 1-position) . These topological differences create distinct spatial arrangements of the nitro-thiadiazole pharmacophore. The patent literature covering this chemotype (WO2010118852A1) explicitly teaches that R4 substituents (including NO₂) and R1/R2 variations on the pyrazole ring modulate InhA inhibitory potency, though no specific IC₅₀ values are disclosed for the target compound .

Quantitative Differentiation Evidence for 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine: What the Data Show and What They Do Not


Molecular Weight Differentiation: Ethyl-Linker Variant vs. Methyl and Larger N-Alkyl Analogs in the Nitro-Pyrazole-Thiadiazole Series

The target compound occupies a distinct molecular weight (MW = 254.27 Da) and formula (C₈H₁₀N₆O₂S) position within the nitro-pyrazole-thiadiazol-2-amine series, filling the gap between the methyl analog 5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-28-5, MW = 226.22 Da, C₆H₆N₆O₂S) and the N-benzyl-derivatized advanced intermediates such as N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine (MW = 410.46 Da, C₁₈H₁₈N₈O₂S) . The XLogP3 of 0.6 for the target compound reflects moderate lipophilicity conferred by the ethyl linker and methyl substituent . Quantitative biological data for direct comparison are not available in the literature for any member of this series.

Medicinal chemistry Building block procurement Lead optimization

Topological Connectivity: Ethyl Bridge at Pyrazole N1 vs. Direct Attachment at Pyrazole C5 in Positional Isomers

The target compound features a unique connectivity pattern: the 1,3,4-thiadiazol-2-amine ring is attached via an ethyl (-CH(CH₃)-) linker to the N1 position of the 3-methyl-4-nitro-1H-pyrazole . This contrasts with the isomeric compound 5-(1-isopropyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946823-62-6, also C₈H₁₀N₆O₂S), which has the thiadiazole directly attached to the pyrazole C5 position with an isopropyl group on N1 . These two compounds share identical molecular formula and mass but differ fundamentally in the spatial relationship between the nitro group and the thiadiazole ring. In the patent-defined InhA inhibitor pharmacophore (WO2010118852A1), the pyrazole-thiadiazole connectivity pattern and the position of the R4 nitro substituent are taught to be critical for inhibitory activity, though no quantitative comparative data exist for these specific positional isomers .

Structure-activity relationship Scaffold hopping Pharmacophore design

Functional Group Reactivity: Reducible 4-Nitro Group as a Synthetic Handle for Downstream Derivatization

The 4-nitro substituent on the pyrazole ring of the target compound is explicitly identified in vendor documentation as a reducible functional group that can be converted to a primary amine (-NH₂) using hydrogen gas with a catalyst, enabling further derivatization . This synthetic handle is preserved across the nitro-pyrazole-thiadiazole series, but its accessibility and reduction kinetics may be influenced by the adjacent substituents. In the target compound, the nitro group is at the pyrazole 4-position with a methyl at the 3-position, creating a 3-methyl-4-nitro substitution pattern that is distinct from the 4-nitro-1-alkyl-5-thiadiazolyl pattern in the direct-attachment analogs . The patent literature (WO2010118852A1) specifically includes NO₂ as a defined R4 substituent option taught to contribute to InhA binding, suggesting the nitro group is pharmacophorically relevant rather than merely a synthetic convenience .

Synthetic chemistry Prodrug design Chemical biology

Hydrogen Bond Donor/Acceptor Profile: Differentiating the 2-Amino-1,3,4-thiadiazole from Thiazole and Oxadiazole Isosteres

The target compound contains a 1,3,4-thiadiazol-2-amine core with one H-bond donor (-NH₂) and seven H-bond acceptors (thiadiazole ring nitrogens, nitro oxygens, pyrazole nitrogens) . The 2-amino-1,3,4-thiadiazole scaffold is a recognized pharmacophore in kinase inhibition: the structurally related compound 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8, lacking the nitro group) has been reported as a CK2 inhibitor with an IC₅₀ of 0.45 µM, where the thiadiazole ring forms critical hydrogen bonds with the enzyme active site . While this CK2 data does not directly apply to the target compound (which bears an additional nitro group and ethyl linker), it provides class-level evidence that the 2-amino-1,3,4-thiadiazole-pyrazole hybrid scaffold is capable of potent target engagement. No direct kinase inhibition data exist for the target compound.

Bioisostere evaluation Kinase inhibitor design Fragment-based drug discovery

Commercial Availability and Purity: Procurement-Ready Status vs. Custom Synthesis Requirement for Deeper Analogs

The target compound is available from at least two commercial vendors: Chemenu (Catalog CM669900, 95% purity) and BOC Sciences (Catalog BB373960) . In contrast, the isomeric compound 5-(1-isopropyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946823-62-6) and the ethyl analog 5-(1-ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946812-66-3) are listed at similar purity levels (95%) but represent different connectivity patterns . The most structurally similar advanced intermediate incorporating the target compound as a substructure, N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine, is listed by ChemDiv but represents a different compound class (bis-pyrazole-thiadiazole) . No quantitative purity comparison data (e.g., batch-to-batch variability) are publicly available across vendors.

Chemical procurement Building block sourcing Hit-to-lead

Evidence-Supported Application Scenarios for 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine Procurement


InhA-Targeted Antitubercular Lead Optimization: Scaffold Exploration Within Patent WO2010118852A1 Chemical Space

This compound falls within the generic Markush structure of WO2010118852A1, which claims pyrazolyl-1,3,4-thiadiazol-2-amines as direct InhA inhibitors for tuberculosis treatment . The patent teaches that R4 substituents including NO₂ contribute to InhA binding, and that variations in linker connectivity modulate potency. This specific compound's ethyl linker at the pyrazole N1 position represents a topological variant not exemplified in the patent's specific compound list, making it a relevant probe for SAR exploration around linker geometry. Researchers pursuing InhA inhibitor optimization can use this building block to generate derivatives that extend beyond the patent's exemplified space while remaining within its claimed scope. Note: no InhA IC₅₀ data exist for this specific compound in the public domain; activity must be experimentally determined.

Kinase Inhibitor Fragment Evolution: Nitro-Pyrazole Extension of a CK2-Active Chemotype

The non-nitro analog 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has demonstrated CK2 inhibition with IC₅₀ = 0.45 µM, with the thiadiazole ring forming key hydrogen bonds in the ATP-binding site . The target compound extends this chemotype by introducing a 4-nitro group and an ethyl linker, which may enable additional interactions with the kinase hinge region or the ribose pocket. This makes it a logical procurement choice for structure-based kinase inhibitor programs that have identified the 2-amino-1,3,4-thiadiazole as a hinge-binding motif and seek to explore nitro-pyrazole extensions for improved potency or selectivity. As with all scenarios herein, direct kinase inhibition data for this compound are not yet published.

Parallel Derivatization Building Block: Dual Synthetic Handles for Focused Library Synthesis

The compound offers two chemically distinct derivatization sites: the free 2-amino group on the 1,3,4-thiadiazole ring (amenable to acylation, sulfonylation, reductive amination, or urea formation) and the 4-nitro group on the pyrazole (reducible to an amine for subsequent diversification) . This bifunctional reactivity profile supports sequential or parallel library synthesis strategies. The ethyl linker provides conformational flexibility between the two heterocyclic rings, which may be advantageous for exploring diverse binding geometries in target-based screens. The compound's moderate XLogP3 (0.6) and TPSA (144 Ų) place it within lead-like chemical space, making initial library products suitable for progression without major physicochemical liabilities.

Positional Isomer Comparator in Topological SAR Studies

This compound (ethyl linker at pyrazole N1) and its positional isomer 5-(1-isopropyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946823-62-6, direct C5 attachment, isopropyl at N1) share the identical molecular formula (C₈H₁₀N₆O₂S) and mass (254.27 Da) but differ fundamentally in three-dimensional pharmacophore presentation . This matched molecular pair provides an opportunity to isolate the effect of linker topology on biological activity while controlling for MW, lipophilicity, and heteroatom count. Procurement of both isomers enables definitive SAR studies that can inform scaffold selection in lead optimization programs targeting InhA, kinases, or any nitroaromatic-sensitive biological target.

Quote Request

Request a Quote for 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.